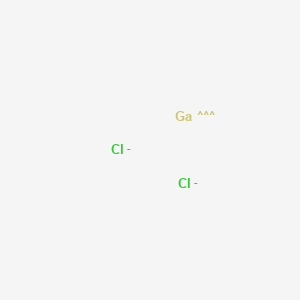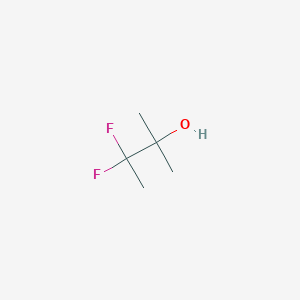
3,3-Difluoro-2-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2-methylbutan-2-ol is an organic compound with the molecular formula C5H10F2O It is a fluorinated alcohol, which means it contains fluorine atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methylbutan-2-ol typically involves the fluorination of a precursor compound. One common method is the reaction of 2-methyl-2-butanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination processes but on a larger scale. The choice of fluorinating agent and reaction conditions can vary depending on the desired yield and purity of the final product. The process typically involves the use of specialized equipment to handle the reactive fluorinating agents safely.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
3,3-Difluoro-2-methylbutan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated biomolecules.
Medicine: Fluorinated compounds like this compound are of interest in drug development due to their potential biological activity.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-2-methylbutan-2-ol depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Fluorine atoms can enhance the stability of the compound and affect its electronic properties, making it useful in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Isoamyl alcohol (3-Methylbutan-1-ol): A similar alcohol with a different structure and properties.
2-Methyl-2-butanol: Another alcohol with a similar carbon backbone but without fluorine atoms.
3-Methyl-2-butanol: A structurally related compound with different functional groups.
Uniqueness
3,3-Difluoro-2-methylbutan-2-ol is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C5H10F2O |
|---|---|
Peso molecular |
124.13 g/mol |
Nombre IUPAC |
3,3-difluoro-2-methylbutan-2-ol |
InChI |
InChI=1S/C5H10F2O/c1-4(2,8)5(3,6)7/h8H,1-3H3 |
Clave InChI |
TXXIGCNCXFCJIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Pyridin-4-yl)-3,9-diazaspiro[5.6]dodecane](/img/structure/B8577027.png)
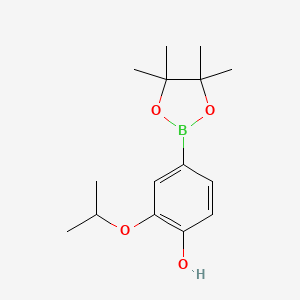
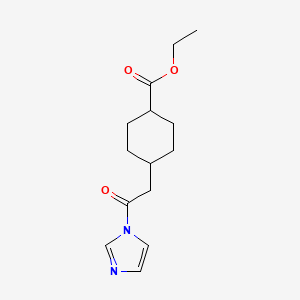
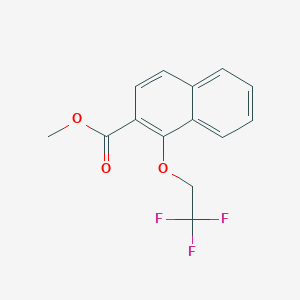

![Ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate](/img/structure/B8577073.png)
![4-[N-(2-pyrimidinyl)aminomethyl]aniline](/img/structure/B8577083.png)
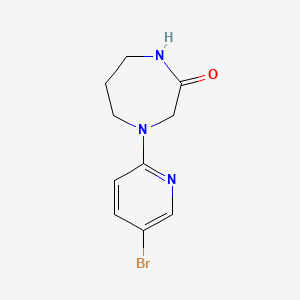

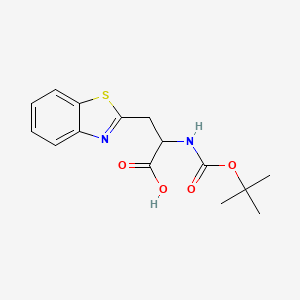
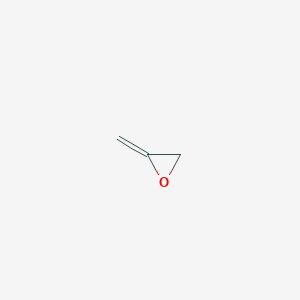
![9-Bromo-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole](/img/structure/B8577112.png)
![6-Chloro-1,4-dihydro-benzo[d][1,3]oxazin-2-one](/img/structure/B8577120.png)
